molecular formula C20H43IOSi B14218016 Tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane CAS No. 824404-36-6

Tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane

Cat. No.: B14218016
CAS No.: 824404-36-6
M. Wt: 454.5 g/mol
InChI Key: SUTQZJLVNBTGBV-UHFFFAOYSA-N
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Description

Tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane is a chemical compound with the molecular formula C20H43IOSi. It is an organosilicon compound that features a tert-butyl group, a dimethylsilane group, and a long alkyl chain with an iodine atom at the terminal position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane typically involves the reaction of tert-butyl(dimethyl)silanol with 14-iodotetradecanol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a strong acid or base to facilitate the formation of the ether bond between the silanol and the alcohol. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane involves its ability to undergo various chemical transformations. The iodine atom at the terminal position can participate in substitution reactions, allowing the compound to act as a versatile intermediate in organic synthesis. The tert-butyl and dimethylsilane groups provide steric hindrance and stability, making the compound suitable for use in complex synthetic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl[(4-iodobutyl)oxy]dimethylsilane
  • Tert-butyl[(10-iododecyl)oxy]dimethylsilane
  • Tert-butyl[(16-iodohexadecyl)oxy]dimethylsilane

Uniqueness

Tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane is unique due to its specific chain length and the presence of an iodine atom at the terminal position. This structure provides distinct reactivity and properties compared to similar compounds with shorter or longer alkyl chains. The compound’s ability to undergo a wide range of chemical reactions makes it a valuable tool in synthetic chemistry .

Properties

CAS No.

824404-36-6

Molecular Formula

C20H43IOSi

Molecular Weight

454.5 g/mol

IUPAC Name

tert-butyl-(14-iodotetradecoxy)-dimethylsilane

InChI

InChI=1S/C20H43IOSi/c1-20(2,3)23(4,5)22-19-17-15-13-11-9-7-6-8-10-12-14-16-18-21/h6-19H2,1-5H3

InChI Key

SUTQZJLVNBTGBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCCCCCCCCCI

Origin of Product

United States

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